molecular formula C19H22ClN3O3S B8087716 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (HCl)

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (HCl)

Cat. No.: B8087716
M. Wt: 407.9 g/mol
InChI Key: LAZCZJVFPMDIQB-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (HCl) is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (HCl) typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group is introduced via a nucleophilic substitution reaction, where piperidine reacts with a suitable halomethyl derivative.

    Coupling with Phenol: The final step involves coupling the benzothiazole derivative with phenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (HCl) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenol and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits antimicrobial, antiviral, and anticancer activities. It has been investigated as a potential therapeutic agent for various diseases.

    Pharmacology: It acts as a modulator of ion channels and receptors, making it a valuable tool in pharmacological research.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (HCl) involves its interaction with specific molecular targets, such as ion channels and receptors. The compound modulates the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or block ion channels, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(methyl)phenol
  • 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(ethyl)phenol
  • 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(propyl)phenol

Uniqueness

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (HCl) is unique due to the presence of the piperidin-1-ylmethyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its diverse pharmacological properties.

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S.ClH/c23-17-9-8-15(12-14(17)13-22-10-4-1-5-11-22)20-19-16-6-2-3-7-18(16)26(24,25)21-19;/h2-3,6-9,12,23H,1,4-5,10-11,13H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZCZJVFPMDIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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